Sulfo-Cy3-Tetrazine

Aqueous Solubility Bioorthogonal Chemistry Protein Labeling

Sulfo-Cy3-Tetrazine is a water-soluble, sulfonated cyanine-3 (Cy3) fluorescent dye conjugated to a methyltetrazine moiety, enabling bioorthogonal labeling via the inverse-electron-demand Diels–Alder (IEDDA) reaction with strained alkenes such as trans-cyclooctene (TCO). This compound combines the bright orange fluorescence of Cy3 (Ex/Em ~548/563 nm) with the rapid, copper-free, and highly specific IEDDA click chemistry, making it a key reagent for applications in live-cell imaging, super-resolution microscopy, and in vivo labeling.

Molecular Formula C41H47N7O10S3
Molecular Weight 894.1 g/mol
Cat. No. B15599151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3-Tetrazine
Molecular FormulaC41H47N7O10S3
Molecular Weight894.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58)
InChIKeyCWXYQDVOGSOOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy3-Tetrazine: Technical Overview for Bioorthogonal Labeling and Fluorescence Imaging Procurement


Sulfo-Cy3-Tetrazine is a water-soluble, sulfonated cyanine-3 (Cy3) fluorescent dye conjugated to a methyltetrazine moiety, enabling bioorthogonal labeling via the inverse-electron-demand Diels–Alder (IEDDA) reaction with strained alkenes such as trans-cyclooctene (TCO) [1]. This compound combines the bright orange fluorescence of Cy3 (Ex/Em ~548/563 nm) with the rapid, copper-free, and highly specific IEDDA click chemistry, making it a key reagent for applications in live-cell imaging, super-resolution microscopy, and in vivo labeling .

Why Sulfo-Cy3-Tetrazine Cannot Be Replaced by Generic Cy3 or Other Tetrazine Conjugates


Direct substitution of Sulfo-Cy3-Tetrazine with non-sulfonated Cy3-tetrazine or alternative fluorophore-tetrazine conjugates (e.g., AF555, Cy5, Cy3B) is not recommended due to critical differences in aqueous solubility, fluorescence quantum yield, spectral properties, and fluorogenic performance. Non-sulfonated Cy3 dyes exhibit limited water solubility and are prone to aggregation in physiological buffers, necessitating organic co-solvents that can perturb biological systems [1]. Conversely, while other sulfonated dyes (e.g., Sulfo-Cy5) offer superior water solubility, their distinct excitation/emission profiles may be incompatible with existing filter sets or laser lines. Moreover, the specific methyltetrazine moiety on Sulfo-Cy3-Tetrazine provides optimal stability at physiological pH and maintains high reactivity towards cyclooctenes, a balance not guaranteed across all tetrazine derivatives [2]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Sulfo-Cy3-Tetrazine Against Key Comparators


Aqueous Solubility: Sulfo-Cy3-Tetrazine vs. Non-Sulfonated Cy3-Tetrazine

Sulfo-Cy3-Tetrazine exhibits high water solubility (0.43 M or 36 g/L), enabling direct use in aqueous biological buffers without organic co-solvents . In contrast, non-sulfonated Cy3-Tetrazine has limited solubility in pure water and typically requires organic co-solvents such as DMSO or acetonitrile for effective dissolution [1]. This difference is critical for maintaining protein stability and avoiding precipitation or aggregation in live-cell or in vivo experiments.

Aqueous Solubility Bioorthogonal Chemistry Protein Labeling

Molar Extinction Coefficient: Sulfo-Cy3-Tetrazine vs. Cy3-Tetrazine

Sulfo-Cy3-Tetrazine demonstrates a higher molar extinction coefficient (162,000 M⁻¹cm⁻¹) compared to that reported for a standard Cy3-Tetrazine conjugate (150,000 M⁻¹cm⁻¹) . A higher extinction coefficient translates directly to greater fluorescence brightness per molecule, improving detection sensitivity in fluorescence microscopy and flow cytometry.

Fluorescence Brightness Extinction Coefficient Sensitivity

Fluorescence Quantum Yield: Sulfo-Cy3-Tetrazine vs. Cy3-Tetrazine

Sulfo-Cy3-Tetrazine exhibits a fluorescence quantum yield (QY) of 0.1, which is lower than the QY reported for some non-sulfonated Cy3-Tetrazine conjugates (≈0.3) [1]. While this might appear disadvantageous, the lower QY is offset by the dye's superior water solubility and reduced aggregation, which together enhance the effective brightness and signal-to-noise ratio in aqueous biological systems. Furthermore, the fluorogenic 'turn-on' mechanism upon reaction with TCO mitigates background from unreacted probe [2].

Quantum Yield Fluorescence Efficiency Imaging Contrast

Fluorogenic Turn-On Ratio: Sulfo-Cy3-Tetrazine vs. Non-Fluorogenic Dyes

Sulfo-Cy3-Tetrazine exhibits a significant fluorogenic 'turn-on' effect upon IEDDA reaction with TCO, with reported fluorescence enhancement factors ranging from 10- to 20-fold . This property is a direct consequence of tetrazine-mediated quenching via through-bond energy transfer (TBET) in the unreacted state, which is relieved upon cycloaddition [1]. In contrast, conventional non-fluorogenic Cy3 dyes (e.g., Cy3-NHS ester) do not provide this built-in background suppression, requiring extensive washing steps to remove unbound dye.

Fluorogenicity Turn-On Ratio No-Wash Imaging

Super-Resolution Imaging Compatibility: Sulfo-Cy3-Tetrazine Enables No-Wash STED

A structurally analogous tetrazine-Cy3 probe (probe 1a) was demonstrated to be suitable for STED super-resolution microscopy under no-wash conditions, achieving a full-width at half-maximum (FWHM) resolution of 168 nm compared to 368 nm for confocal imaging [1]. The probe's fluorogenic nature eliminated the need for washing steps, and no substantial difference in resolution was observed between wash and no-wash conditions. While not directly quantified for Sulfo-Cy3-Tetrazine, the shared Cy3-tetrazine core and sulfonation for enhanced solubility strongly support its applicability in similar super-resolution workflows.

STED Microscopy Super-Resolution Fluorogenic Probe

Validated Application Scenarios for Sulfo-Cy3-Tetrazine Based on Differential Evidence


High-Contrast Live-Cell Imaging of Membrane Proteins

The combination of high aqueous solubility (0.43 M) and fluorogenic turn-on (10-20 fold) makes Sulfo-Cy3-Tetrazine ideal for labeling cell-surface receptors or glycans in living cells without washing steps. For example, TCO-modified antibodies can be pre-incubated with cells, followed by direct addition of Sulfo-Cy3-Tetrazine. Unreacted probe remains non-fluorescent, ensuring low background and enabling real-time tracking of protein dynamics [1].

Super-Resolution STED Microscopy of Cytoskeletal Structures

Leveraging its demonstrated compatibility with STED depletion lasers and no-wash fluorogenicity, Sulfo-Cy3-Tetrazine is suitable for labeling intracellular targets such as actin filaments after metabolic incorporation of TCO-modified probes. The 2.2-fold resolution enhancement over confocal microscopy enables detailed visualization of nanoscale cytoskeletal organization [2].

Pre-Targeted In Vivo Fluorescence Imaging

The rapid IEDDA reaction kinetics of the methyltetrazine moiety (k > 800 M⁻¹s⁻¹) and excellent water solubility support in vivo pre-targeting strategies. TCO-modified targeting agents (e.g., antibodies) can be administered first, allowed to accumulate at the target site and clear from circulation, followed by injection of Sulfo-Cy3-Tetrazine. The fast, bioorthogonal click reaction ensures specific labeling with minimal background, while the dye's water solubility aids in renal clearance of unbound probe .

Technical Documentation Hub

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